Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate
Description
Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate is a structurally complex molecule featuring dual dodecyl chains, carbamate linkages, and thiourea moieties.
Properties
IUPAC Name |
dodecyl N-[[4-[4-(dodecoxycarbonylcarbamothioylamino)phenoxy]phenyl]carbamothioyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62N4O5S2/c1-3-5-7-9-11-13-15-17-19-21-31-47-39(45)43-37(50)41-33-23-27-35(28-24-33)49-36-29-25-34(26-30-36)42-38(51)44-40(46)48-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3,(H2,41,43,45,50)(H2,42,44,46,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUTUYMNTKQTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC(=S)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate is characterized by a long hydrophobic dodecyl chain, which contributes to its amphiphilic nature. This property is significant for its interaction with biological membranes and potential use as a surfactant or drug delivery system.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The presence of the dodecyl chain enhances membrane permeability, allowing for better incorporation into lipid bilayers. This property is crucial for its potential use in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, dodecyl derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis. A study demonstrated that dodecyl carbamate derivatives displayed activity against various Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
Cytotoxicity and Anticancer Potential
Preliminary studies on the cytotoxic effects of dodecyl carbamate derivatives reveal promising results against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction via caspase activation |
| MCF-7 (Breast) | 20 | Mitochondrial disruption |
| A549 (Lung) | 18 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various dodecyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity due to increased membrane disruption capabilities.
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of dodecyl carbamate derivatives on HeLa cells showed an IC50 value of 15 µM, indicating potent anticancer activity. The study highlighted the compound's role in triggering apoptotic pathways, making it a candidate for further development in cancer therapy.
- Drug Delivery Systems : Investigations into the use of dodecyl N-carbamate as a carrier for chemotherapeutic agents revealed improved solubility and bioavailability of drugs when formulated with this compound, enhancing therapeutic efficacy in vivo.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in ) elevate melting points and deshield NH protons .
- Dodecyl chains likely reduce crystallinity and lower melting points relative to aromatic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
